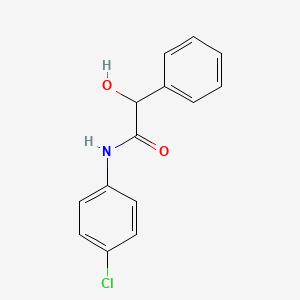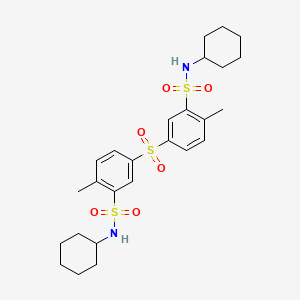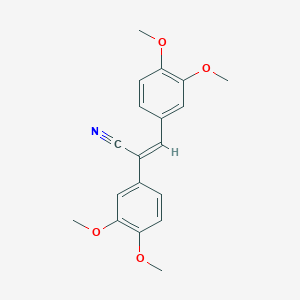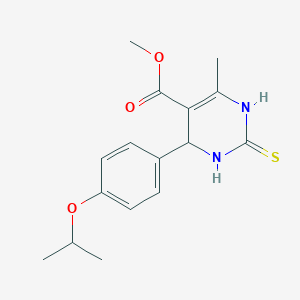![molecular formula C16H19N3O2 B4965058 N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)
N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as EPU, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
EPU's mechanism of action is thought to involve binding to the outer vestibule of Kv1.3 channels, blocking ion flow through the channel. This leads to a decrease in T cell activation and proliferation, which has been shown to be effective in treating autoimmune diseases such as multiple sclerosis and psoriasis.
Biochemical and Physiological Effects
In addition to its effects on ion channels, EPU has been shown to have a variety of other biochemical and physiological effects. These include inhibition of angiogenesis, induction of apoptosis, and modulation of the immune response. EPU has also been shown to have anti-tumor effects, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using EPU in lab experiments is its specificity for Kv1.3 channels, which allows for targeted modulation of T cell activation and proliferation. However, one limitation of EPU is its relatively low potency compared to other Kv1.3 channel blockers, which may limit its usefulness in certain experiments.
将来の方向性
There are numerous future directions for research involving EPU. One potential application is in the development of new therapies for autoimmune diseases, particularly those involving T cell activation and proliferation. Additionally, EPU's anti-tumor effects suggest that it may have potential as a cancer therapy. Further research is needed to fully understand the mechanisms of action of EPU and its potential applications in various fields of research.
合成法
EPU can be synthesized using a variety of methods, but one of the most common is the reaction of 4-ethoxyaniline with 2-(4-pyridinyl)ethyl isocyanate. The resulting product is then purified using column chromatography to obtain pure EPU.
科学的研究の応用
EPU has been used in numerous scientific research studies due to its ability to modulate various biological processes. One of the most common applications of EPU is in the study of ion channels, specifically the voltage-gated potassium channel Kv1.3. EPU has been shown to block Kv1.3 channels, which are involved in T cell activation and proliferation, making it a potential therapeutic target for autoimmune diseases.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-21-15-5-3-14(4-6-15)19-16(20)18-12-9-13-7-10-17-11-8-13/h3-8,10-11H,2,9,12H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZFWCHTDAUJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)

![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)

![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)